7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorine, furan, hydroxyphenyl, and chromeno-pyrrole structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the furan and hydroxyphenyl groups. The fluorine atom is usually introduced via electrophilic fluorination.
Chromeno-Pyrrole Core Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Furan and Hydroxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Electrophilic Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole structure.
Substitution: The furan and hydroxyphenyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound’s fluorine atom and hydroxyphenyl group are likely to play key roles in its binding to biological targets, while the chromeno-pyrrole core provides structural stability.
Molecular Targets and Pathways
The exact molecular targets and pathways involved in the compound’s action are still under investigation. it is believed that the compound may interact with enzymes and receptors involved in cell signaling and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-fluoro-2-[(thiophen-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. The presence of a fluorine atom, furan ring, and hydroxyphenyl group in a single molecule provides a unique set of chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C22H14FNO5 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
7-fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14FNO5/c23-13-6-7-17-16(10-13)20(26)18-19(12-3-1-4-14(25)9-12)24(22(27)21(18)29-17)11-15-5-2-8-28-15/h1-10,19,25H,11H2 |
InChI Key |
QMUOGUWCCJAGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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